molecular formula C6H10N2 B1584474 1-Propyl-1H-imidazole CAS No. 35203-44-2

1-Propyl-1H-imidazole

Cat. No. B1584474
CAS RN: 35203-44-2
M. Wt: 110.16 g/mol
InChI Key: IYVYLVCVXXCYRI-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C6H10N2 . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The molecular weight of 1-Propyl-1H-imidazole is 110.16 . It consists of a five-membered ring containing three carbon atoms and two nitrogen atoms .


Physical And Chemical Properties Analysis

1-Propyl-1H-imidazole has a boiling point of 94°C/11mmHg and a density of 0.95±0.1 g/cm3 . It is a clear liquid and is stored at temperatures between 2-8°C .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
    • The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Pharmaceuticals

    • Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Electrochemistry

    • A new zinc (II) complex of [Zn (C3H7-bim)2Br2] (bim = benzimidazole) has been synthesized .
    • This complex has been used as an electrocatalyst .
  • Synthesis of Functional Molecules

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
    • The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Antibacterial and Antifungal Agents

    • It was found that antibacterial and antifungal agents can be found in this group .
  • Anti-HIV Activities

    • The imidazole derivatives possess extensive spectrum of biological activities such as anti-HIV activities .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
    • Expedient methods for the synthesis of imidazoles are both highly topical and necessary .
  • Functional Materials

    • Imidazoles are used in the development of functional materials .
    • The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
  • Catalysis

    • Imidazoles are utilized in the field of catalysis .
    • The bonds formed in the reaction are highlighted by being red colored throughout the review .

Safety And Hazards

1-Propyl-1H-imidazole may form combustible dust concentrations in air. It is harmful if swallowed and can cause severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child .

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the strategic importance of developing novel methods for their synthesis .

properties

IUPAC Name

1-propylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVYLVCVXXCYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188708
Record name 1-Propyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-imidazole

CAS RN

35203-44-2
Record name 1-Propylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35203-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Propylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PROPYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR14NYU5X2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
YH Yan, W Li, W Chen, C Li, KR Zhu, J Deng… - European Journal of …, 2022 - Elsevier
Production of metallo-β-lactamases (MBLs) in bacterial pathogens is an important cause of resistance to the ‘last-resort’ carbapenem antibiotics. Development of effective MBL inhibitors …
Number of citations: 8 www.sciencedirect.com
L Xu, J Yang, YY Liu, GH Xu, JF Ma - Journal of Luminescence, 2019 - Elsevier
By using a novel thiacalix[4]arene ligand 25,26,27,28-tetrakis[(1-propyl-1H-imidazole)]-5,11,17,23-tetra-tert-butyl-2,8,14,20-thiacalix[4]arene (TIT4A) and five kinds of dicarboxylic acids, …
Number of citations: 9 www.sciencedirect.com
U Hedström, M Norberg, E Evertsson… - …, 2019 - Wiley Online Library
… chemistry and rational design, a highly selective imidazole 9 (2-(3′-(2-amino-2-oxoethyl)-[1,1′-biphenyl]-3-yl)-N-(5-(N,N-dimethylsulfamoyl)-2-methylphenyl)-1-propyl-1H-imidazole-5-…
W Yang, H Li, Q Wu, Y Ren, D Shi… - ACS Sustainable …, 2020 - ACS Publications
… was achieved by swelling polymerization of 4-vinylbenzyl chloride and divinylbenzene around polystyrene particles followed by quaternization reaction with 1-propyl-1H-imidazole and …
Number of citations: 21 pubs.acs.org
F Aldabbagh, WR Bowman - Tetrahedron, 1999 - Elsevier
… , the 2-(phenylsulfanyl)imidazole 6 only gave a poor yield of cyclised imidazole (lla, 16%) and a similar amount of uncyclised reduced product, 2-(phenylsulfanyl)-1-propyl-1H-imidazole …
Number of citations: 84 www.sciencedirect.com
K Gao, Y Zhang, Y Liu, M Yang, T Zhu - Analytica Chimica Acta, 2021 - Elsevier
The method for identification and quantification of imidazoles in atmospheric aerosol particles with an aerodynamic diameter up to 2.5 μm (PM 2.5 ) is scarce, and the existing method …
Number of citations: 11 www.sciencedirect.com
M Seto, N Miyamoto, K Aikawa, Y Aramaki… - Bioorganic & medicinal …, 2005 - Elsevier
… The 5-(chloromethyl)-1-propyl-1H-imidazole hydrochloride (9d) and 4-alkyl-3-(chloromethyl)-4H-1,2,4-triazole derivatives 9f,g were prepared according to Scheme 8. Reaction of …
Number of citations: 133 www.sciencedirect.com
Z Ruzi, L Nie, K Bozorov, J Zhao… - Archiv der …, 2021 - Wiley Online Library
A series of 5‐amino‐1‐N‐substituted‐imidazole‐4‐carboxylate building blocks was synthesized and assayed for their antiproliferative potential against human cancer cell lines, …
Number of citations: 11 onlinelibrary.wiley.com
J Safari, S Gandomi-Ravandi, S Naseh - Journal of chemical sciences, 2013 - Springer
… 2.4j 2,4,5-Triphenyl-1-propyl-1H-imidazole (C 24 H 22 N 2 , 6a ): Milky solid; mp 87–89C; R f (… 2.4k 2-(4-Chlorophenyl)-4,5-diphenyl-1-propyl-1H-imidazole (C 24 H 21 N 2 Cl, 6b ): …
Number of citations: 14 link.springer.com
J Safari, S Gandomi-Ravandi… - Iranian Journal of …, 2013 - ijc.shahreza.iau.ir
An efficient synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles by one-step condensation of an aldehyde, benzil, ammonium acetate and primary amine in the …
Number of citations: 6 ijc.shahreza.iau.ir

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